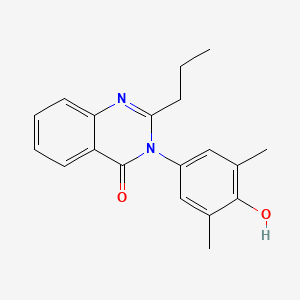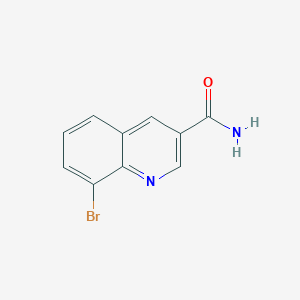
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring and a diphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with 2-butoxy-2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted acetates with various nucleophiles.
Scientific Research Applications
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2-Butoxy-2,2-diphenylacetic acid: A related compound with similar structural features but different functional groups.
Uniqueness
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride is unique due to its combination of a pyridine ring and a diphenyl acetate moiety. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
2909-86-6 |
|---|---|
Molecular Formula |
C24H32ClNO3 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-butoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-4-18-27-24(20-12-7-5-8-13-20,21-14-9-6-10-15-21)23(26)28-22-16-11-17-25(2)19-22;/h5-10,12-15,22H,3-4,11,16-19H2,1-2H3;1H |
InChI Key |
UBJUUHXJJBMWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCCN(C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


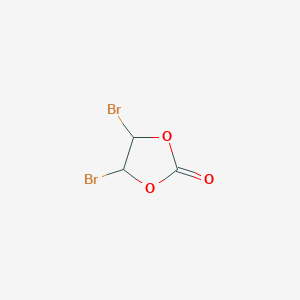
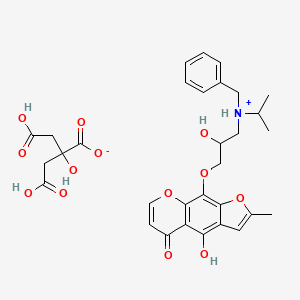
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
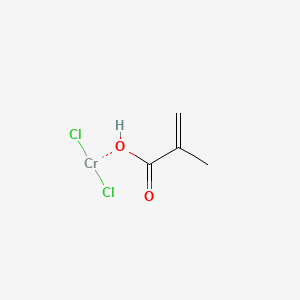

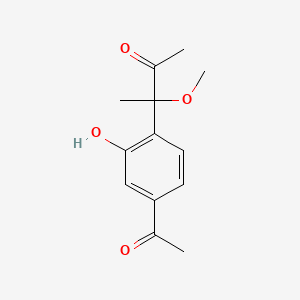

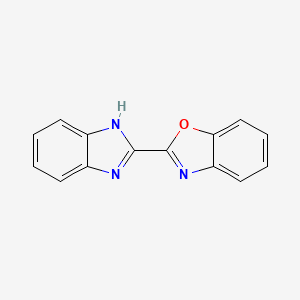

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
